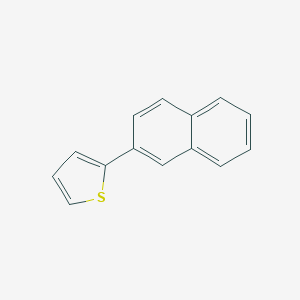
2-(2-Naphthyl)thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Naphthyl)thiophene is a useful research compound. Its molecular formula is C14H10S and its molecular weight is 210.3g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Organic Semiconductors
The use of 2-(2-Naphthyl)thiophene in organic semiconductors has been extensively studied. Its incorporation into oligothiophene-based materials has shown promise for high-performance electronic devices. For instance, a study synthesized a highly substituted thiophene derivative (1-[5′-(2-naphthyl)-2,2′-bithiophen-5-yl]hexan-1-one) which demonstrated enhanced electron transport capabilities due to structural modifications that improved molecular stacking and crystallinity .
Table 1: Properties of this compound Derivatives in Organic Semiconductors
| Property | Value | Reference |
|---|---|---|
| Electron Mobility | Up to 0.5 cm²/V·s | |
| Energy Level (HOMO/LUMO) | -5.3 eV / -3.0 eV | |
| Optical Anisotropy | High |
Photovoltaic Applications
In the realm of photovoltaics, this compound has been utilized as a building block for donor-acceptor systems in organic solar cells. Its unique electronic properties allow for efficient light absorption and charge separation. Recent developments have focused on synthesizing novel conjugated polymers incorporating this compound, leading to improved efficiency in dye-sensitized solar cells .
Table 2: Performance Metrics of Solar Cells Utilizing this compound
| Metric | Value | Reference |
|---|---|---|
| Power Conversion Efficiency | Up to 12% | |
| Fill Factor | 0.65 | |
| Short-Circuit Current Density | 20 mA/cm² |
Biosensing Applications
The versatility of this compound extends to biosensing technologies. Its functionalized derivatives have been employed as components in electrochemical biosensors for detecting various biological analytes, such as hydrogen peroxide and phthalate esters. These sensors exhibit rapid response times and low detection limits, making them suitable for medical diagnostics and environmental monitoring .
Table 3: Performance of Biosensors Using this compound Derivatives
| Analyte | Detection Limit (LOD) | Response Time | Reference |
|---|---|---|---|
| Hydrogen Peroxide | 0.24 mM | <5 seconds | |
| Phthalate Esters | 12.5 pM | Fast |
Case Study 1: Organic Field-Effect Transistors (OFETs)
A recent study investigated the application of this compound in organic field-effect transistors (OFETs). The researchers found that devices fabricated with this compound exhibited high mobility and stability under ambient conditions, making them suitable for flexible electronics applications.
Case Study 2: Photodetectors
Another case study focused on the integration of this compound into photodetector systems. The results indicated that devices utilizing this compound achieved significant improvements in sensitivity and response time compared to traditional materials.
特性
分子式 |
C14H10S |
|---|---|
分子量 |
210.3g/mol |
IUPAC名 |
2-naphthalen-2-ylthiophene |
InChI |
InChI=1S/C14H10S/c1-2-5-12-10-13(8-7-11(12)4-1)14-6-3-9-15-14/h1-10H |
InChIキー |
LJLVEEXIZQMBSB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=CS3 |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=CS3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













